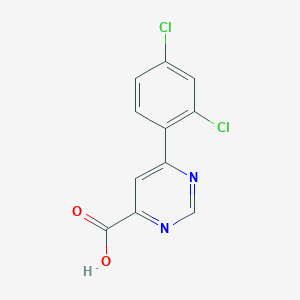![molecular formula C11H13N3OS B14885108 2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a thiazole ring fused to a pyridazine ring, with cyclopropyl and isopropyl substituents enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For instance, it could inhibit microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, used in cancer treatment.
Pyrido[4,3-d]pyrimidine: Utilized in the synthesis of tetrahydropteroic acid derivatives, with applications in medicinal chemistry.
Uniqueness
2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one stands out due to its unique combination of a thiazole and pyridazine ring system, along with cyclopropyl and isopropyl substituents.
Propiedades
Fórmula molecular |
C11H13N3OS |
|---|---|
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-propan-2-yl-6H-[1,3]thiazolo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C11H13N3OS/c1-5(2)7-8-9(10(15)14-13-7)16-11(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
GTDVNCHKLIOLRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NNC(=O)C2=C1N=C(S2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


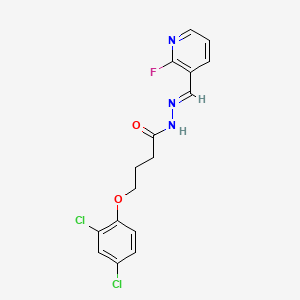
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
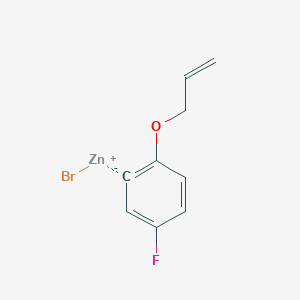
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
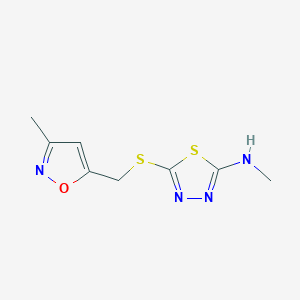

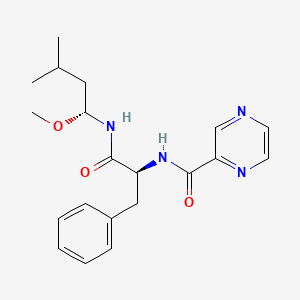
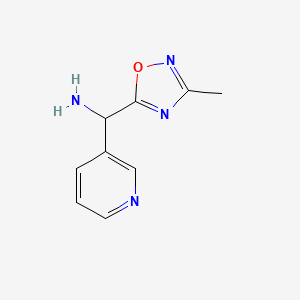
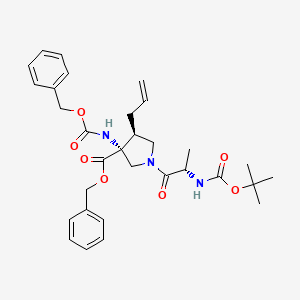
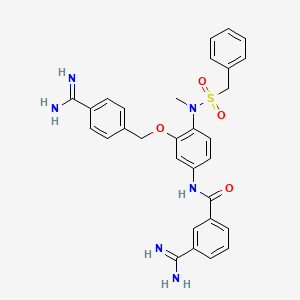
![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
